3-(Butoxymethyl)-3-(chloromethyl)oxetane
Description
3-(Butoxymethyl)-3-(chloromethyl)oxetane is a 3,3-disubstituted oxetane derivative featuring a butoxymethyl (-CH₂OBu) and a chloromethyl (-CH₂Cl) group. Oxetanes are four-membered cyclic ethers known for their unique physicochemical properties, including enhanced solubility, metabolic stability, and tunable reactivity when incorporated into molecular scaffolds . The butoxymethyl group contributes to reduced lipophilicity compared to alkyl chains, while the chloromethyl group offers a reactive site for further functionalization. This compound is hypothesized to serve as a precursor in polymer chemistry or drug discovery, leveraging the oxetane ring’s stability and substituent-dependent properties .
Properties
CAS No. |
97401-33-7 |
|---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
3-(butoxymethyl)-3-(chloromethyl)oxetane |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-11-6-9(5-10)7-12-8-9/h2-8H2,1H3 |
InChI Key |
IZKVMPOGWULDCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1(COC1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxymethyl)-3-(chloromethyl)oxetane typically involves the reaction of 3-chloromethyl oxetane with butanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the butoxymethyl group replaces the chlorine atom. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Butoxymethyl)-3-(chloromethyl)oxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Polymerization: The strained ring structure of oxetanes makes them suitable for ring-opening polymerization, leading to the formation of polyethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Polymerization: Catalysts such as Lewis acids (e.g., boron trifluoride) or organometallic complexes are used to initiate the polymerization process.
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with functional groups such as azides, thiols, or amines.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or other reduced compounds.
Polymerization: Formation of polyethers with varying molecular weights and properties.
Scientific Research Applications
3-(Butoxymethyl)-3-(chloromethyl)oxetane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyethers and copolymers with unique mechanical and thermal properties.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules and drug candidates.
Materials Science: Utilized in the development of advanced materials, including coatings, adhesives, and resins.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(Butoxymethyl)-3-(chloromethyl)oxetane depends on its specific application. In polymerization reactions, the strained ring structure of the oxetane facilitates ring-opening, leading to the formation of polyethers. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The butoxymethyl group can undergo oxidation or reduction, leading to various functional derivatives.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are compared below:
| Compound | Substituents | Molecular Weight | logP (Predicted) | Key Properties |
|---|---|---|---|---|
| 3-(Butoxymethyl)-3-(chloromethyl)oxetane | Butoxymethyl, Chloromethyl | 222.7 | ~2.5 | Moderate lipophilicity, reactive Cl site |
| 3,3-Bis(chloromethyl)oxetane (BCMO) | Two Chloromethyls | 183.0 | ~1.8 | High reactivity, used in energetic polymers |
| 3-Bromomethyl-3-methyloxetane | Bromomethyl, Methyl | 165.0 | ~2.0 | Superior leaving group (Br vs. Cl) |
| 3-(Allyloxy)oxetane | Allyloxy | 128.2 | ~1.2 | Low logP, used in curable compositions |
| 3-Hydroxymethyl-3-methyloxetane | Hydroxymethyl, Methyl | 116.2 | ~0.5 | High hydrophilicity, metabolic stability |
Key Observations :
- Reactivity : BCMO’s dual chloromethyl groups make it highly reactive in cationic polymerization, whereas the target compound’s single Cl may offer controlled reactivity for stepwise derivatization .
- Lipophilicity : The butoxymethyl group reduces logP compared to BCMO or bromomethyl analogs, aligning with trends observed in 3-substituted oxetanes .
- Functionalization Potential: The chloromethyl group allows nucleophilic substitutions (e.g., with amines or thiols), similar to bromomethyl derivatives .
Toxicity and Stability Considerations
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